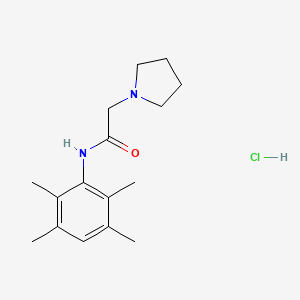
1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride is a chemical compound with a complex structure It is known for its unique properties and potential applications in various scientific fields
Vorbereitungsmethoden
The synthesis of 1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride involves several steps. The synthetic route typically includes the reaction of pyrrolidine with acetamide, followed by the introduction of the tetramethylphenyl group. The final step involves the formation of the monohydrochloride salt. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride can be compared with other similar compounds, such as:
1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-: This compound lacks the monohydrochloride group, which may affect its solubility and reactivity.
N-(2,3,5,6-Tetramethylphenyl)-1-pyrrolidineacetamide: This compound has a similar structure but may have different chemical properties and applications.
Eigenschaften
CAS-Nummer |
57115-99-8 |
|---|---|
Molekularformel |
C16H25ClN2O |
Molekulargewicht |
296.83 g/mol |
IUPAC-Name |
2-pyrrolidin-1-yl-N-(2,3,5,6-tetramethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-11-9-12(2)14(4)16(13(11)3)17-15(19)10-18-7-5-6-8-18;/h9H,5-8,10H2,1-4H3,(H,17,19);1H |
InChI-Schlüssel |
VMYVLQZKLHCXNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)NC(=O)CN2CCCC2)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


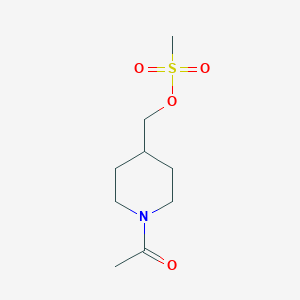

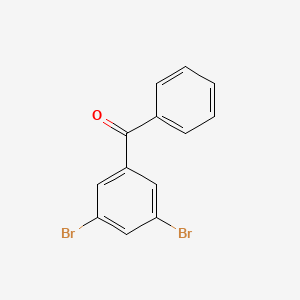
![7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13975844.png)
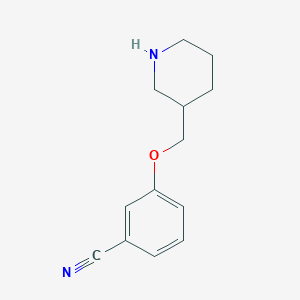
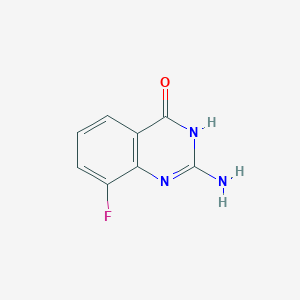

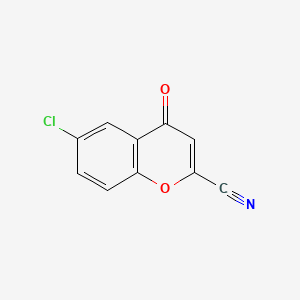
![5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)
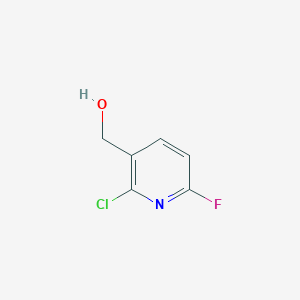
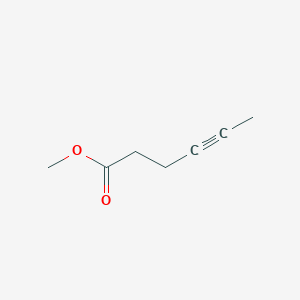
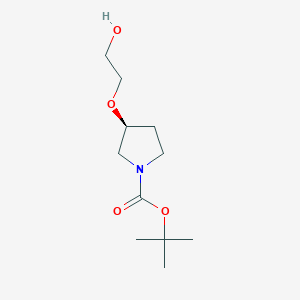
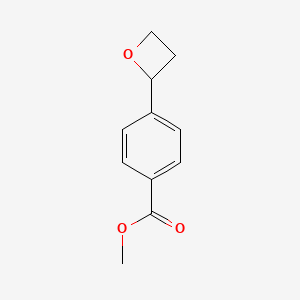
![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
